molecular formula C16H23BO3 B13435994 4-(Oxolan-2-yl)phenylboronic acid pinacol ester

4-(Oxolan-2-yl)phenylboronic acid pinacol ester

Cat. No.: B13435994
M. Wt: 274.2 g/mol
InChI Key: GYYRSVYQIKGKNM-UHFFFAOYSA-N
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Description

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a boronic acid derivative supplied for research use only. This compound is not intended for diagnostic or therapeutic applications. Boronic acid pinacol esters are stable, versatile intermediates in organic synthesis. They are widely utilized as key building blocks in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds, which are fundamental in constructing complex molecules for pharmaceutical and materials science research . The pinacol ester group serves as a protecting group for boronic acids, enhancing their stability and shelf-life while remaining readily deprotected under mild acidic conditions when needed . Compounds of this class have significant relevance in medicinal chemistry and drug discovery. Boronic acid derivatives are known to act as inhibitors for serine proteases and have been incorporated into FDA-approved therapeutics, underscoring their value in developing new bioactive molecules . Furthermore, structurally similar phenylboronic acid pinacol esters have been engineered into smart, reactive oxygen species (ROS)-responsive drug delivery systems, where the boronic ester bond cleaves in the presence of elevated ROS levels, allowing for targeted drug release in diseased tissues . The tetrahydrofuran (oxolane) moiety in this particular ester may influence the compound's solubility and electronic properties, potentially offering unique advantages in specific research applications.

Properties

Molecular Formula

C16H23BO3

Molecular Weight

274.2 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-(oxolan-2-yl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C16H23BO3/c1-15(2)16(3,4)20-17(19-15)13-9-7-12(8-10-13)14-6-5-11-18-14/h7-10,14H,5-6,11H2,1-4H3

InChI Key

GYYRSVYQIKGKNM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester typically involves the reaction of 4-(Oxolan-2-yl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-yl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, making it suitable for a wide range of functional groups.

    Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.

    Hydrolysis: The boronic ester can hydrolyze to form the corresponding boronic acid, especially under acidic or basic conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol).

    Protodeboronation: Protic solvents (e.g., water or alcohols) and catalysts (e.g., acids or bases).

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: The corresponding hydrocarbon.

    Hydrolysis: 4-(Oxolan-2-yl)phenylboronic acid.

Scientific Research Applications

4-(Oxolan-2-yl)phenylboronic acid pinacol ester has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.

    Biology: The compound is used in the development of boron-containing drugs and drug delivery systems, especially for targeting specific biological pathways.

    Medicine: It is explored for its potential in boron neutron capture therapy (BNCT), a type of cancer treatment that involves the accumulation of boron in tumor cells followed by neutron irradiation.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boronic ester group enhances the stability and reactivity of the compound, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among phenylboronic acid pinacol esters lie in the substituents on the phenyl ring, which dictate solubility, stability, and responsiveness. Below is a comparative analysis:

Compound Name Substituent Key Properties Applications
4-(Oxolan-2-yl)phenylboronic acid pinacol ester Oxolane (tetrahydrofuran) Enhanced hydrophobicity; moderate ROS sensitivity; stable in aqueous media ROS-responsive drug delivery
4-(Hydroxymethyl)phenylboronic acid pinacol ester (PBAP) Hydroxymethyl (-CH2OH) High ROS sensitivity; oxidizes to acrylic acid, releasing therapeutic payloads Diabetic wound healing , atherosclerosis therapy
4-(Carboxymethyl)phenylboronic acid pinacol ester Carboxymethyl (-CH2COOH) pH/ROS dual sensitivity; ionizable carboxyl group enables charge-mediated targeting Inflammatory bowel disease (IBD) therapy
4-(Ethoxycarbonyl)phenylboronic acid pinacol ester Ethoxycarbonyl (-COOEt) Lipophilic; hydrolyzes to carboxylic acid in acidic environments Prodrug activation
Phenylboronic acid pinacol ester (unsubstituted) None High solubility in polar solvents; rapid hydrolysis in acidic conditions Gene delivery , basic boronate chemistry

Solubility and Solvent Compatibility

  • This compound: Moderate solubility in chloroform and THF; reduced solubility in non-polar solvents (e.g., methylcyclohexane) due to the oxolane’s polarity .
  • PBAP : High solubility in polar aprotic solvents (e.g., DMSO, acetone) but precipitates in water unless functionalized into polymers .
  • Pinacol ester of phenylboronic acid (unsubstituted) : Exceptionally soluble in polar solvents like acetone and chloroform, even at low temperatures, due to the pinacol group’s stabilizing effect .
  • Azaester analogs : Lower solubility in methylcyclohexane compared to pinacol esters, attributed to weaker solvent interactions with nitrogen-containing groups .

Reactivity and Responsiveness

  • ROS Sensitivity :
    • PBAP and 4-(oxolan-2-yl) derivatives exhibit ROS-triggered degradation, but PBAP releases boronic acid faster due to the hydroxymethyl group’s rapid oxidation to acrylic acid .
    • Carboxymethyl derivatives show dual pH/ROS responsiveness, enabling programmable drug release in inflamed tissues .
  • Hydrolysis Stability :
    • Ethoxycarbonyl and carboxymethyl esters undergo hydrolysis in acidic conditions, while oxolane-substituted esters remain stable unless exposed to strong oxidizers .

Research Findings and Data Tables

Table 1. Solubility Comparison in Common Solvents

Compound Chloroform Acetone Methylcyclohexane Water
This compound High Moderate Low Insoluble
PBAP High High Low Polymer-dependent
Unsubstituted pinacol ester Very High Very High Very Low Hydrolyzes
Azaester analog Moderate Moderate Very Low Insoluble

Table 2. Key Responsiveness Metrics

Compound ROS Sensitivity pH Sensitivity Hydrolysis Rate (pH 7.4)
This compound Moderate None Slow
PBAP High None Fast (upon oxidation)
4-(Carboxymethyl)phenylboronic acid pinacol ester Moderate High Moderate
Unsubstituted pinacol ester Low Low Rapid (pH <5)

Biological Activity

4-(Oxolan-2-yl)phenylboronic acid pinacol ester is a specialized organoboron compound notable for its boronic acid pinacol ester functionality, which has applications in organic synthesis and medicinal chemistry. This compound features a phenyl ring with an oxolane (tetrahydrofuran) moiety, contributing to its unique chemical properties. The molecular formula for this compound is C16H23BO3C_{16}H_{23}BO_3 with a molecular weight of approximately 274.163 g/mol .

The synthesis of this compound typically involves the reaction of 4-(oxolan-2-yl)phenylboronic acid with pinacol under controlled conditions. Common synthetic routes include:

  • Refluxing the reactants in an appropriate solvent.
  • Utilizing catalysts to enhance the reaction rate and yield.

The unique combination of the oxolane group and the phenylboronic structure imparts distinct electronic and steric properties, enhancing its reactivity in various applications .

Interaction with Biomolecules

While specific biological activity data for this compound is limited, boronic acids and their derivatives are known for their ability to interact with biomolecules, influencing biological pathways. These interactions can facilitate drug development and modification of biomolecules for research purposes .

Potential Mechanisms:

  • Enzyme Inhibition: Boronic acids can act as reversible inhibitors of serine proteases by forming covalent bonds with the active site serine residue.
  • Targeting Glycoproteins: The ability of boron-containing compounds to form complexes with diols makes them useful in targeting glycoproteins, which are crucial in various biological processes.

Case Studies

  • Cell Viability Studies:
    • In studies involving related boronic acids, compounds showed varying effects on cell viability depending on concentration. For example, lower concentrations resulted in higher cell viability, while higher concentrations induced cytotoxicity .
  • Oxidative Stress Protection:
    • Research indicates that certain boronic acid derivatives can protect against oxidative stress in cell cultures. Pretreatment with these compounds has shown to enhance cell viability under oxidative conditions .

Comparative Analysis

The following table presents a comparison of this compound with structurally similar compounds regarding their molecular properties and potential biological activities.

Compound NameMolecular FormulaUnique Features
This compoundC_{16}H_{23}BO_3Contains oxolane moiety enhancing reactivity
Phenylboronic acid pinacol esterC_{12}H_{18}O_{3}Basic structure without substituents
4-Fluorophenylboronic acid pinacol esterC_{12}H_{14}BFO_3Contains fluorine atom enhancing reactivity
3-(Dimethylaminomethyl)phenylboronic acid pinacol esterC_{13}H_{18}BNO_3Contains dimethylaminomethyl group

Research Findings

Research into the interaction studies involving this compound primarily focuses on its reactivity with various nucleophiles and electrophiles. These studies provide insights into its potential biological roles and applications in drug design. Notably, the compound's ability to interact with enzymes or proteins is a key area of exploration, contributing to its utility in medicinal chemistry .

Q & A

Q. What are the critical parameters for optimizing the synthesis of 4-(Oxolan-2-yl)phenylboronic acid pinacol ester to achieve high yield and purity?

The synthesis typically involves reacting the parent boronic acid with pinacol under dehydrating conditions. Key parameters include:

  • Solvent choice : Toluene or THF is commonly used to facilitate reflux conditions .
  • Dehydrating agents : Molecular sieves or azeotropic removal of water improves esterification efficiency .
  • Reaction time and temperature : Prolonged reflux (12–24 hours) ensures complete conversion, monitored via TLC or NMR .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients removes unreacted starting materials .

Q. How does the pinacol ester group influence the stability and solubility of phenylboronic acid derivatives?

The pinacol ester group enhances stability by protecting the boronic acid from hydrolysis, particularly in protic solvents or aqueous environments . It also improves solubility in non-polar organic solvents (e.g., dichloromethane, toluene), enabling homogeneous reaction conditions in cross-coupling reactions .

Q. What safety precautions are necessary when handling phenylboronic acid pinacol esters?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to minimize inhalation risks .
  • Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent moisture degradation .

Advanced Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

  • NMR spectroscopy : 1H^{1}\text{H} and 11B^{11}\text{B} NMR confirm boronate ester formation and assess purity .
  • HPLC-MS : Quantifies trace impurities (e.g., residual pinacol or boronic acid) using reverse-phase C18 columns and acetonitrile/water gradients .
  • X-ray crystallography : Resolves crystal structure for unambiguous confirmation of regiochemistry .

Q. How can researchers address contradictions in reaction outcomes during Suzuki-Miyaura couplings under varying catalytic systems?

Contradictions often arise from:

  • Catalyst selection : Pd(PPh3_3)4_4 may outperform Pd(OAc)2_2 in sterically hindered systems .
  • Base sensitivity : K2_2CO3_3 versus Cs2_2CO3_3 affects deprotection rates of the boronate ester .
  • Solvent effects : Dioxane improves coupling efficiency compared to THF in electron-deficient aryl halides . Systematic screening via Design of Experiments (DoE) is recommended to optimize variables .

Q. What strategies enable functionalization of this compound while preserving the boronate ester moiety?

  • Protecting groups : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during derivatization .
  • Mild reaction conditions : Use low-temperature Pd-catalyzed reactions (<50°C) to avoid boronate cleavage .
  • Chemoselective reagents : Employ organozinc or Grignard reagents for nucleophilic additions without boronate degradation .

Q. What mechanistic insights explain its reactivity in transition metal-catalyzed cross-couplings?

The boronate ester acts as a transmetalation partner, transferring the aryl group to the Pd center. Key steps include:

  • Oxidative addition : Pd(0) activates the aryl halide.
  • Transmetalation : Base-mediated cleavage of the B–O bond facilitates aryl transfer to Pd .
  • Reductive elimination : Forms the C–C bond, regenerating the Pd catalyst . Computational studies (DFT) suggest steric effects from the oxolane ring influence transmetalation kinetics .

Q. How can reaction conditions be adjusted for industrial-scale synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer and reduce reaction times compared to batch processes .
  • Catalyst recycling : Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs .
  • In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time .

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